2-Bromopentane: A Comprehensive Technical Guide
2-Bromopentane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopentane (B28208), a secondary alkyl halide, is a key intermediate in organic synthesis, valued for its role in the construction of more complex molecular architectures. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable building block in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the core properties, synthesis, and reactivity of 2-Bromopentane, with a focus on experimental details and data presentation for the practicing scientist.
Chemical Identity and Properties
CAS Number: 107-81-3[1][2][3][4][5][6][7]
Synonyms: 2-Pentyl bromide, sec-Amyl bromide[1][3]
Physical and Chemical Properties
The physical and chemical properties of 2-Bromopentane are summarized in the table below, providing a ready reference for experimental planning and execution.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁Br | [1][4][7] |
| Molecular Weight | 151.04 g/mol | [1][7] |
| Appearance | Colorless to yellow-colored liquid with a strong odor | [1][2][8][9] |
| Boiling Point | 116-117 °C (at 760 mmHg) | [2][5][10] |
| Melting Point | -140 °F (-95.5 °C) | [1][8][10] |
| Density | 1.208 - 1.223 g/mL at 20-25 °C | [1][2][5][8][9][10] |
| Flash Point | 68 - 90 °F (20 - 32 °C) | [1][5][8][9] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, ethyl acetate, and methanol. | [1][5][8][9] |
| Refractive Index (n20/D) | 1.441 | [2][9][10] |
| Vapor Pressure | 21.3 mmHg at 25 °C | [1][10] |
Chirality
2-Bromopentane possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers: (R)-2-bromopentane and (S)-2-bromopentane.[2][6] The stereochemistry of 2-bromopentane is a critical consideration in asymmetric synthesis, where the desired biological activity of a target molecule is often dependent on a specific enantiomeric form.
Synthesis of 2-Bromopentane: Experimental Protocol
The synthesis of 2-bromopentane is typically achieved through the nucleophilic substitution of a secondary alcohol, 2-pentanol. The following protocol details a common laboratory procedure for the synthesis of (S)-2-bromopentane from (R)-2-pentanol, which proceeds with an inversion of stereochemistry via an Sₙ2 mechanism.
Reaction: (R)-2-Pentanol + PBr₃ → (S)-2-Bromopentane
Materials:
-
(R)-2-Pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of enantiomerically pure (R)-2-pentanol (1.0 equivalent) in anhydrous diethyl ether, cooled to 0 °C in an ice bath, slowly add phosphorus tribromide (0.33-0.40 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to yield (S)-2-bromopentane.
Key Reactions of 2-Bromopentane: Experimental Protocols
2-Bromopentane is a versatile substrate for a variety of nucleophilic substitution and elimination reactions. Below are detailed protocols for two fundamental transformations: a Grignard reaction and a Williamson ether synthesis.
Grignard Reagent Formation and Reaction
This protocol describes the formation of a Grignard reagent from 2-bromopentane and its subsequent reaction with an electrophile.
Reaction:
-
2-Bromopentane + Mg → Pentylmagnesium bromide
-
Pentylmagnesium bromide + Electrophile → Product
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
2-Bromopentane
-
Anhydrous diethyl ether
-
Electrophile (e.g., a ketone or aldehyde)
-
Aqueous HCl or H₂SO₄ solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of 2-bromopentane in anhydrous diethyl ether to the flask.
-
If the reaction does not initiate, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of the electrophile in anhydrous diethyl ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a cold, dilute aqueous acid solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be further purified by chromatography or distillation.
Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from 2-bromopentane and an alkoxide, proceeding via an Sₙ2 mechanism. Note that as a secondary halide, elimination can be a competing reaction.
Reaction: 2-Bromopentane + RO⁻Na⁺ → R-O-pentyl + NaBr
Materials:
-
Sodium metal or sodium hydride (NaH)
-
An alcohol (R-OH)
-
2-Bromopentane
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flask under an inert atmosphere, prepare the sodium alkoxide by reacting sodium metal or sodium hydride with the desired alcohol in an anhydrous solvent.
-
Once the alkoxide formation is complete, add 2-bromopentane to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific substrates and solvent, and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting ether by distillation or column chromatography.
Safety and Handling
2-Bromopentane is a flammable liquid and an irritant.[1][3][9] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Keep away from heat, sparks, and open flames.[1][3] In case of contact with skin or eyes, flush immediately with copious amounts of water.[3][13]
Visualizing Chemical Relationships
The following diagrams illustrate key aspects of 2-Bromopentane's properties and reactivity.
Caption: Core Properties and Reactivity of 2-Bromopentane.
Caption: Synthetic Pathways Involving 2-Bromopentane.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. francis-press.com [francis-press.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
